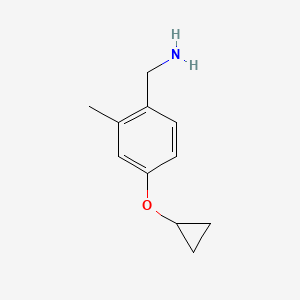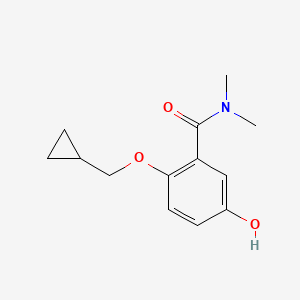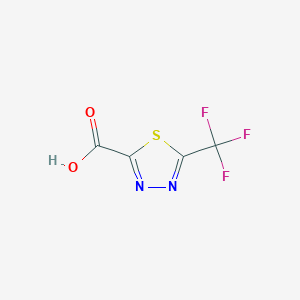![molecular formula C10H15ClN4 B1403677 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride CAS No. 1820619-50-8](/img/structure/B1403677.png)
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride
Vue d'ensemble
Description
“3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820619-50-8 . It is related to the family of pyrazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C14H15ClN4 . The InChI Code is 1S/C14H14N4.ClH/c1-10-7-14-16-6-5-13 (18 (14)17-10)12-4-2-3-11 (8-12)9-15;/h2-8H,9,15H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 274.75 . Further physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored for their potential applications in pharmaceuticals and materials science. Abdelriheem et al. (2017) described an effective synthesis convention for pyrazolo[1,5-a]pyrimidines and related compounds, highlighting their antitrypanosomal activity and their potential as antimetabolites in purine biochemical reactions. This work underscores the versatility of these compounds in drug development (Abdelriheem, Zaki, & Abdelhamid, 2017). Similarly, the synthesis and crystal structure of specific pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been studied, with Lu Jiu-fu et al. (2015) reporting moderate anticancer activities, which points to the therapeutic applications of these compounds (Lu Jiu-fu et al., 2015).
Biological Activities
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives have been a significant focus, with studies exploring their potential as antitumor and antimicrobial agents. For instance, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, which showed promising antitumor and antimicrobial activities. This suggests the potential of these compounds in developing new therapeutic agents (Riyadh, 2011). Moreover, Kumar et al. (2003) developed a synthesis method for a selective CRF1 antagonist as a potential PET ligand for imaging CRF1 receptors, highlighting the diagnostic applications of pyrazolo[1,5-a]pyrimidine derivatives in neurology (Kumar et al., 2003).
Propriétés
IUPAC Name |
3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.ClH/c1-8-5-10-12-6-9(3-2-4-11)7-14(10)13-8;/h5-7H,2-4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOKJJUKJICHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1403596.png)
![[2-Methyl-2,3-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoyloxy]propyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoate](/img/structure/B1403598.png)





![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)




